1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide
Description
1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound characterized by a pyrrolidinecarboxamide core substituted with a 4-fluorophenyl group at position 1 and a 2-(1H-indol-3-yl)ethyl side chain at the carboxamide nitrogen.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c22-16-5-7-17(8-6-16)25-13-15(11-20(25)26)21(27)23-10-9-14-12-24-19-4-2-1-3-18(14)19/h1-8,12,15,24H,9-11,13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRJFWLCLVDLTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling Reactions: The final step involves coupling the indole moiety with the fluorophenyl-pyrrolidine intermediate using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the pyrrolidine ring.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic amino acids in protein active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The pyrrolidine ring can provide structural rigidity and influence the overall conformation of the molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and inferred biological activities.
Structural Analogues and Substituent Effects
Key Trends and Research Findings
Fluorine vs. Methoxy Substitution :
- The 4-fluorophenyl group in the target compound likely enhances lipophilicity (logP ~2.5–3.0) compared to the 4-methoxyphenyl analog (logP ~1.8–2.2), favoring blood-brain barrier penetration .
- Fluorine’s electronegativity may stabilize aryl-receptor interactions via halogen bonding, whereas methoxy groups rely on hydrogen bonding .
Indole Modifications: Unsubstituted indole (target compound) vs.
Heterocyclic Replacements :
- Thiadiazole-containing analogs () exhibit distinct pharmacological profiles, often targeting enzymes (e.g., carbonic anhydrase) rather than CNS receptors .
Psychoactive Potential: The indole-ethylamine moiety in the target compound shares structural similarity with tryptamine derivatives (e.g., psilocybin), suggesting possible hallucinogenic or entactogenic activity .
Data Table: Comparative Physicochemical Properties
Biological Activity
The compound 1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide is a synthetic molecule that has garnered attention for its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic implications.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Chemical Formula : C₁₅H₁₄FN₃O₂
- Molecular Weight : 293.29 g/mol
- Key Functional Groups :
- Fluorophenyl moiety
- Indole structure
- Pyrrolidinecarboxamide backbone
Research indicates that the compound may exert its biological effects through multiple mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been observed to induce apoptosis in breast cancer cells by activating caspase-dependent pathways and increasing oxidative stress levels .
- Targeting Signaling Pathways : The compound appears to interfere with critical signaling pathways involved in cell survival and proliferation, such as the Notch-AKT pathway. This interference leads to reduced cell viability and increased apoptosis rates in treated cells .
Anticancer Activity
The biological activity of the compound has been evaluated primarily in vitro against several cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 2.96 | Induction of apoptosis via oxidative stress |
| MDA-MB-231 | 0.80 | Inhibition of Notch-AKT signaling |
| SK-BR-3 | 1.21 | Activation of caspase-dependent pathways |
Table 1: Anticancer activity of this compound against various breast cancer cell lines.
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : A significant study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability among MCF-7 and MDA-MB-231 cells. The mechanism was attributed to increased levels of reactive oxygen species (ROS) and activation of apoptotic pathways, including upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
- Molecular Docking Studies : Molecular docking simulations have indicated a strong binding affinity of the compound to targets involved in cancer progression, further supporting its potential as a therapeutic agent against malignancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
